molecular formula C18H14FN3O2 B5549951 5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5549951
M. Wt: 323.3 g/mol
InChI Key: CQIJQCFAKZGWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core linked to a furan ring via a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the benzodiazole core under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups such as alkyl or halogen groups .

Scientific Research Applications

5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

IUPAC Name

5-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-12-3-1-11(2-4-12)17-8-6-14(24-17)10-20-13-5-7-15-16(9-13)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJQCFAKZGWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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